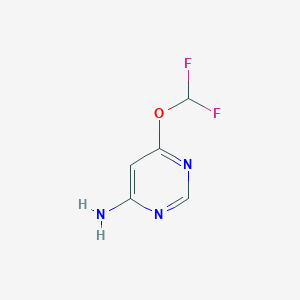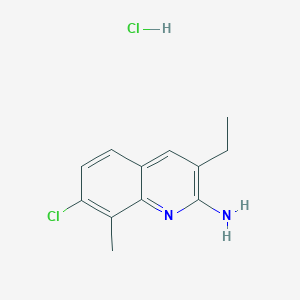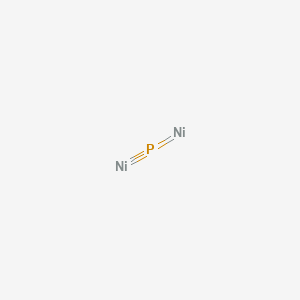![molecular formula C11H7NO2 B15337938 Naphtho[2,1-d]isoxazol-3(2H)-one](/img/structure/B15337938.png)
Naphtho[2,1-d]isoxazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphtho[2,1-d]isoxazol-3(2H)-one is a heterocyclic compound belonging to the isoxazole class. It features a fused ring system, with a naphthalene core linked to an isoxazole ring. This unique structure imbues the compound with intriguing properties and reactivity, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[2,1-d]isoxazol-3(2H)-one can be achieved through several methods. One common approach involves the cyclization of a naphthoquinone derivative with hydroxylamine. The process typically includes the following steps:
Naphthoquinone reacts with hydroxylamine hydrochloride in the presence of a base, often sodium hydroxide, at room temperature.
The mixture is then heated to promote cyclization, forming the isoxazole ring.
The product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
For industrial production, methods such as microwave-assisted synthesis have been explored to enhance yield and reduce reaction times. These methods generally involve:
The use of high-energy microwaves to accelerate the reaction between naphthoquinone and hydroxylamine.
Optimized reaction conditions, including the use of specific solvents and catalysts, to maximize efficiency and yield.
化学反応の分析
Types of Reactions It Undergoes
Naphtho[2,1-d]isoxazol-3(2H)-one is known to undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can convert it to corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions, facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in acetic acid for electrophilic substitution.
Major Products Formed
Depending on the reaction type, major products include:
From oxidation: Nitro derivatives or carboxylic acids.
From reduction: Amines or alcohol derivatives.
From substitution: Halogenated isoxazole derivatives.
科学的研究の応用
Naphtho[2,1-d]isoxazol-3(2H)-one has found diverse applications in scientific research:
Chemistry: : As a building block for synthesizing more complex heterocyclic compounds.
Biology: : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Explored for use as a pharmacophore in drug design, particularly in the development of novel therapeutic agents.
Industry: : Used in the synthesis of dyes, pigments, and as a precursor for various industrial chemicals.
作用機序
The compound's mechanism of action often involves its reactivity towards nucleophiles and electrophiles, owing to the electron-rich nature of the isoxazole ring. It can interact with molecular targets such as enzymes or receptors, potentially inhibiting or modifying their functions. These interactions may involve pathways like enzyme inhibition or receptor antagonism, depending on the specific application and derivative used.
類似化合物との比較
Similar Compounds
Compounds similar to Naphtho[2,1-d]isoxazol-3(2H)-one include:
Isoxazole itself: A simpler structure with fewer functional groups.
Benzisoxazole: Featuring a benzene ring fused to an isoxazole ring.
Quinoline derivatives: Possessing a similar fused-ring system but different reactivity.
Highlighting Uniqueness
This compound stands out due to its unique naphthalene-isoxazole fusion, which imparts distinct chemical and physical properties, making it versatile in various scientific domains. Its specific reactivity, ability to undergo a range of reactions, and potential biological activities further underscore its uniqueness compared to other heterocyclic compounds.
There you go—a comprehensive deep dive into the intriguing world of this compound! Anything else you’re curious about?
特性
分子式 |
C11H7NO2 |
|---|---|
分子量 |
185.18 g/mol |
IUPAC名 |
benzo[g][1,2]benzoxazol-3-one |
InChI |
InChI=1S/C11H7NO2/c13-11-9-6-5-7-3-1-2-4-8(7)10(9)14-12-11/h1-6H,(H,12,13) |
InChIキー |
WVHGFGNWLQKQEF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2ONC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


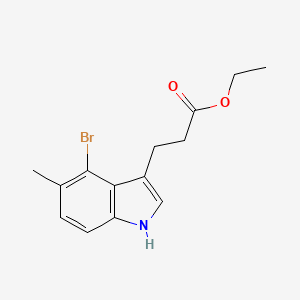



![Benzyl 4-iodo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B15337888.png)
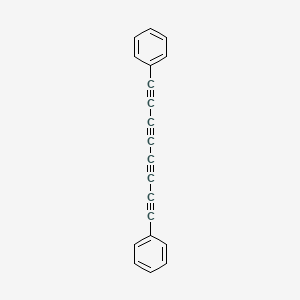
![2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)butanoic acid](/img/structure/B15337893.png)
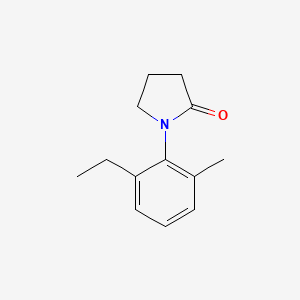

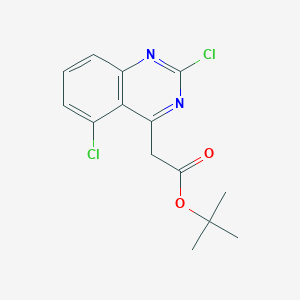
![6-Methylbenzo[b]thiophen-5-amine](/img/structure/B15337917.png)
